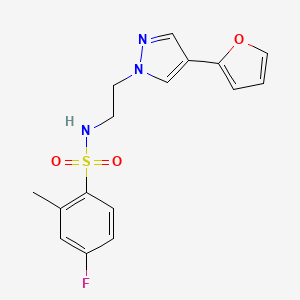

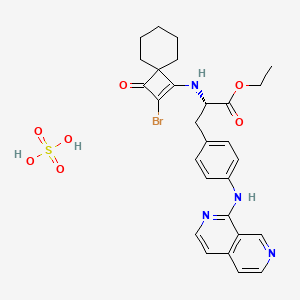

![molecular formula C8H4BrF3O4S B2516697 3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid CAS No. 2149590-33-8](/img/structure/B2516697.png)

3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid" is a brominated benzoic acid derivative with a trifluoromethylsulfonyl group. This structure suggests potential reactivity typical of halogenated aromatics and benzoic acids, such as participation in electrophilic aromatic substitution and carboxylation reactions. The presence of the trifluoromethylsulfonyl group could also confer unique electronic and steric properties, influencing its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods, including direct halogenation or via the use of halogenating agents. For example, the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, was accomplished by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This suggests that a similar approach could be used for the synthesis of "this compound," possibly by introducing the trifluoromethylsulfonyl group post-bromination.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with the potential for various isomers. For instance, the structure of Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was determined to have a trigonal bipyramidal coordination to benzenesulfonate substituents . While this structure is not directly related to "this compound," it provides insight into the potential complexity of brominated aromatics with additional substituents.

Chemical Reactions Analysis

Brominated aromatics are known to undergo various chemical reactions, including nucleophilic substitution and oxidation. For example, the oxidation of benzoin by polymer-supported N-bromo-sulphonamide has been studied, showing first-order kinetics with respect to the bromosulphonamide and hydrogen ion concentration . This indicates that "this compound" could also participate in similar oxidation reactions, given the presence of the bromo group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely be influenced by the electron-withdrawing trifluoromethylsulfonyl group and the electron-donating bromo group. These substituents can affect the compound's solubility, boiling point, and reactivity. For instance, the presence of the trifluoromethyl group in 1-Bromo-3,5-bis(trifluoromethyl)benzene makes it a versatile starting material for organometallic synthesis , suggesting that "this compound" could also be useful in such applications.

科学的研究の応用

Synthesis and Material Chemistry

3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid and related compounds are extensively used in the synthesis of various organic compounds. For instance, they serve as intermediates in the preparation of various thieno[2,3-b][1] benzothiophen and thieno[3,2-b][1]benzothiophen derivatives. These derivatives have been produced through condensation and cyclisation reactions involving thiols and chlorinated compounds (Chapman, Hughes & Scrowston, 1970). Additionally, trifluoromethylated benzoic acids, akin to the structure of this compound, have been utilized in regioselective metalation and carboxylation processes to yield various structurally related compounds (Dmowski & Piasecka-Maciejewska, 1998).

Catalysis and Chemical Reactions

The compound plays a role in catalyzed synthesis procedures. For instance, an indirect strategy involving 3-Bromo-1,1,1-trifluoroacetone, a compound structurally related to this compound, has been employed in the trifluoromethylation process to construct 3-trifluoromethyl isocoumarin skeletons, an important structure in bioactive molecules (Zhou et al., 2020). Moreover, compounds like 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, derived from similar structural moieties, have been synthesized and investigated for their economic value in drug intermediation (Xiao-rui, 2006).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, the structural elements of this compound are integral in the synthesis of a variety of bioactive compounds. For instance, brominated benzoic acids have been employed in regioselective bromination processes yielding other complex organic compounds with potential pharmaceutical applications (Porwisiak & Schlosser, 1996).

Safety and Hazards

3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-bromo-5-(trifluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O4S/c9-5-1-4(7(13)14)2-6(3-5)17(15,16)8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFIUJGLBNIZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

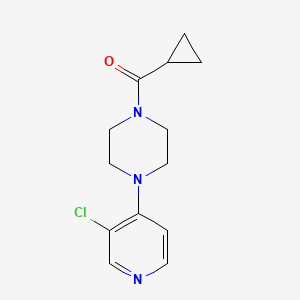

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)

![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)

![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2516628.png)

![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)

![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)

![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)